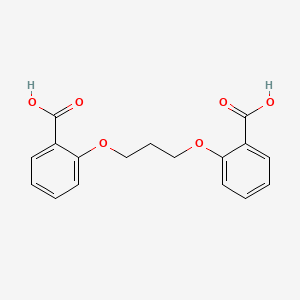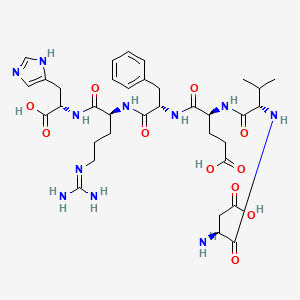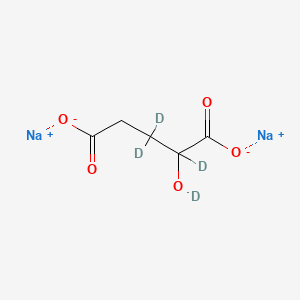
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is a deuterium-substituted compound that has garnered interest in various scientific fields due to its unique isotopic properties. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s chemical and physical properties, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate typically involves the deuteration of the corresponding non-deuterated compound. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can yield deuterated alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically deuterated analogs of the original compound, retaining the deuterium atoms in their structure. These products are valuable for studying reaction mechanisms and kinetic isotope effects.
Aplicaciones Científicas De Investigación
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
The mechanism by which Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Deuterium-substituted L-DOPA: Used in the treatment of Parkinson’s disease, showing similar isotopic effects.
3,3,3-Trideuterio-2,2-difluoro-propanoic Acid: Another deuterated compound with applications in chemical research.
Uniqueness
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is unique due to its specific deuterium substitution pattern, which can provide distinct kinetic isotope effects and stability compared to other deuterated compounds. Its versatility in various chemical reactions and applications makes it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C5H6Na2O5 |
|---|---|
Peso molecular |
196.10 g/mol |
Nombre IUPAC |
disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1D2,3D,6D;; |
Clave InChI |
DZHFTEDSQFPDPP-YHAFEQCOSA-L |
SMILES isomérico |
[2H]C([2H])(CC(=O)[O-])C([2H])(C(=O)[O-])O[2H].[Na+].[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


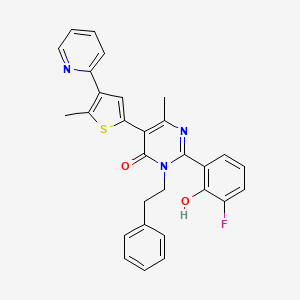
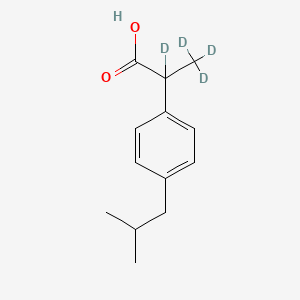
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
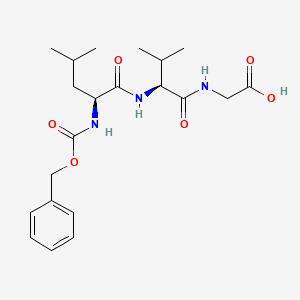


pyrimidine-2,4-dione](/img/structure/B12392482.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
